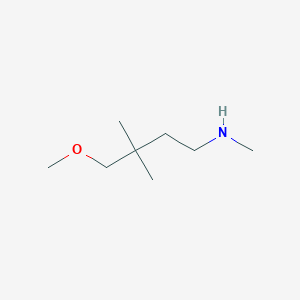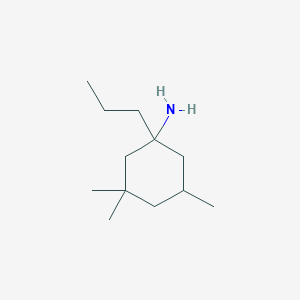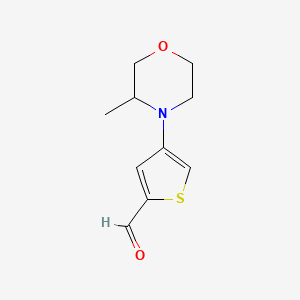
4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a morpholine derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) . Another approach is the chloromethylation of thiophene, followed by subsequent reactions to introduce the morpholine moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde has diverse applications in scientific research:
作用机制
The mechanism of action of 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the morpholine moiety can form hydrogen bonds with target proteins, influencing their function and activity .
相似化合物的比较
Thiophene-2-carbaldehyde: Lacks the morpholine moiety, making it less versatile in forming hydrogen bonds.
4-(Morpholin-4-yl)thiophene-2-carbaldehyde: Similar structure but without the methyl group on the morpholine ring, potentially altering its biological activity.
Uniqueness: 4-(3-Methylmorpholin-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the morpholine and thiophene moieties, which confer distinct chemical and biological properties. The methyl group on the morpholine ring may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
属性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
4-(3-methylmorpholin-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-8-6-13-3-2-11(8)9-4-10(5-12)14-7-9/h4-5,7-8H,2-3,6H2,1H3 |
InChI 键 |
TWAVLKOXNGUWAB-UHFFFAOYSA-N |
规范 SMILES |
CC1COCCN1C2=CSC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


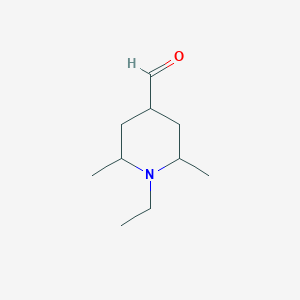

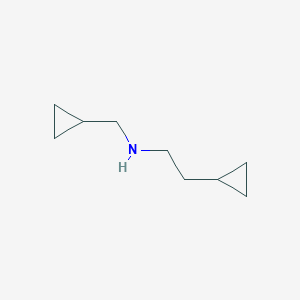
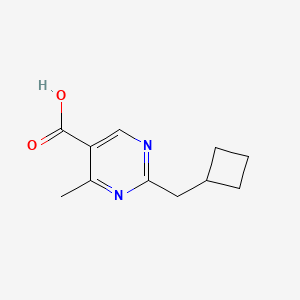
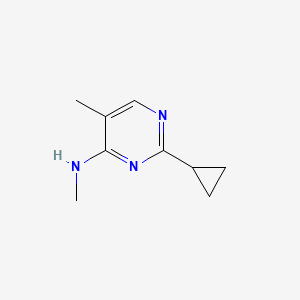
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
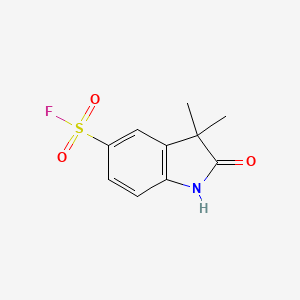
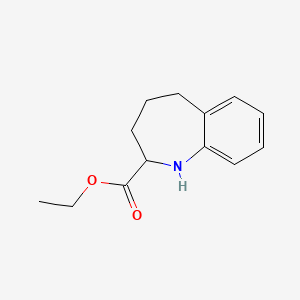
methanol](/img/structure/B13179018.png)
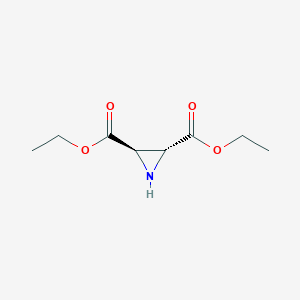
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13179022.png)
